

An In-depth Technical Guide on the Thermodynamic Properties of Cyclobutanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **cyclobutanol** (C₄H₈O). The data presented is compiled from critically evaluated sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where accurate thermodynamic data is crucial. This document includes quantitative data summarized in structured tables, detailed experimental methodologies for key thermodynamic parameters, and a visualization of the thermochemical relationships.

Core Thermodynamic Properties

Cyclobutanol, a four-membered cycloalkanol, possesses unique thermodynamic properties influenced by its ring strain. Understanding these properties is essential for predicting its behavior in chemical reactions, assessing its stability, and for computational modeling.

The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of combustion (ΔcH°) are fundamental parameters that define the energetic landscape of a molecule.



Thermodynami c Property	Phase	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation	Gas	-185.4 ± 1.3	kJ/mol	[1]
Standard Molar Enthalpy of Formation	Liquid	-239.7 ± 1.2	kJ/mol	[1]
Standard Molar Gibbs Free Energy of Formation	Gas	-63.79	kJ/mol	[2]
Standard Molar Enthalpy of Combustion	Liquid	-2522	kJ/mol	[1]

Heat capacity (Cp) and entropy (S°) are crucial for understanding how the energy of **cyclobutanol** changes with temperature and for predicting the spontaneity of reactions.



Thermodyn amic Property	Phase	Temperatur e (K)	Value	Units	Reference(s
Molar Heat Capacity at Constant Pressure	ldeal Gas	298.15	103.3	J/mol·K	[1]
Molar Heat Capacity at Constant Pressure	ldeal Gas	500	160.7	J/mol·K	[1]
Molar Heat Capacity at Constant Pressure	Ideal Gas	1000	256.6	J/mol·K	[3]
Standard Molar Entropy	Ideal Gas	298.15	321.4	J/mol·K	[4]

The enthalpy of vaporization ($\Delta vapH^{\circ}$) and the normal boiling point are key physical properties that govern the phase behavior of **cyclobutanol**.

Property	Value	Units	Reference(s)
Normal Boiling Point	396.15	К	[4]
Enthalpy of Vaporization at 298.15 K	54.3 ± 0.8	kJ/mol	[1]
Critical Temperature	598	К	[4]
Critical Pressure	6066	kPa	[4]

Experimental Protocols

Foundational & Exploratory





Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature for **cyclobutanol** and related compounds.

The standard enthalpy of combustion of **cyclobutanol** can be determined using an isoperibol bomb calorimeter. This method measures the heat released when a substance is completely combusted in a constant-volume vessel.

Apparatus:

- Parr model 6200 semiautomatic isoperibol bomb calorimeter or equivalent.
- Parr model 6510 Water Handling System.
- High-precision balance (± 0.0001 g).
- Gelatin capsules.
- Benzoic acid (as a standard for calibration).
- · Ignition wire.
- High-pressure oxygen source.

Procedure:

- Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass (approximately 1 g) of benzoic acid. The calorimeter is sealed, charged with oxygen to approximately 30 atm, and the sample is ignited. The temperature change of the water jacket is recorded to a precision of 0.0001 °C. The energy equivalent (in J/°C) is calculated from the known enthalpy of combustion of benzoic acid.
- Sample Preparation: Approximately 0.4 g of liquid cyclobutanol is accurately weighed into a
 two-piece gelatin capsule, which is then sealed.[1]
- Combustion: The sealed capsule is placed in the crucible of the bomb calorimeter. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and purged with oxygen, then filled to a pressure of approximately 30 atm.



- Measurement: The bomb is submerged in a known mass of water in the calorimeter. The
 initial temperature is recorded. The sample is ignited, and the temperature is recorded at
 regular intervals until a constant final temperature is reached.
- Calculation: The heat released by the combustion of the sample (q_sample) is calculated by first determining the total heat released (q_total) from the temperature rise and the energy equivalent of the calorimeter. The heat released by the combustion of the gelatin capsule and the ignition wire is subtracted from q_total. The molar enthalpy of combustion is then calculated from q_sample and the number of moles of **cyclobutanol** combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

- A sealed flask connected to a pressure sensor and a temperature probe.
- Water baths of various temperatures.
- Data acquisition interface (e.g., Logger Pro).

Procedure:

- A small amount of **cyclobutanol** is placed in the flask, and the flask is sealed.
- The flask is submerged in a water bath of a known temperature, and the system is allowed to reach thermal equilibrium.
- The total pressure inside the flask is measured. The initial air pressure in the flask is subtracted to determine the vapor pressure of the **cyclobutanol** at that temperature.[5]
- This process is repeated for several different temperatures.
- The natural logarithm of the vapor pressure (In P) is plotted against the reciprocal of the absolute temperature (1/T).
- According to the Clausius-Clapeyron equation (In P = $-\Delta Hvap/R * (1/T) + C$), the slope of this plot is equal to $-\Delta Hvap/R$, where R is the ideal gas constant. The enthalpy of vaporization



 $(\Delta H \text{vap})$ can then be calculated from the slope of the line.[5]

The enthalpy of formation of **cyclobutanol** can be derived from the enthalpy of reduction of cyclobutanone. This involves measuring the heat of reaction of both the ketone and the alcohol with a powerful reducing agent.

Methodology: The enthalpies of reaction of cyclobutanone and **cyclobutanol** with lithium triethylborohydride in triglyme are measured using a reaction calorimeter.[6] The difference between these two enthalpies of reaction corresponds to the enthalpy of reduction of cyclobutanone to **cyclobutanol**.[6]

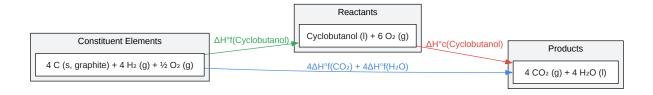
Reaction Scheme:

- Cyclobutanone + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate
- Cyclobutanol + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate + H₂

By applying Hess's Law, the enthalpy of reduction can be used in conjunction with the known enthalpy of formation of cyclobutanone to calculate the enthalpy of formation of cyclobutanol.

Thermochemical Relationships

The thermodynamic properties of a compound are interconnected. A common way to determine the standard enthalpy of formation of an organic compound is through its standard enthalpy of combustion, using a Hess's Law cycle.



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Caption: Hess's Law cycle for the enthalpy of formation of **cyclobutanol**.

This diagram illustrates that the enthalpy of combustion of **cyclobutanol** is equal to the sum of the enthalpies of formation of the products minus the enthalpy of formation of **cyclobutanol**. By experimentally determining the enthalpy of combustion and using the known standard enthalpies of formation for carbon dioxide and water, the standard enthalpy of formation of **cyclobutanol** can be calculated.

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